molecular formula C22H44O2 B8490815 Methyl 18-methyleicosanoate

Methyl 18-methyleicosanoate

Cat. No.: B8490815
M. Wt: 340.6 g/mol
InChI Key: IOOSSZGDUSBSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 18-methyleicosanoate is an organic compound with the molecular formula C22H44O2 and a molecular weight of 340.5836 g/mol It is a methyl ester derivative of 18-methyleicosanoic acid, characterized by a long hydrocarbon chain with a methyl group at the 18th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 18-methyleicosanoate typically involves the esterification of 18-methyleicosanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the transesterification of triglycerides containing 18-methyleicosanoic acid. This process involves the reaction of the triglycerides with methanol in the presence of a base catalyst like sodium methoxide, resulting in the formation of methyl esters and glycerol as a byproduct .

Chemical Reactions Analysis

Types of Reactions: Methyl 18-methyleicosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 18-methyleicosanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may exert its effects through the activation or inhibition of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: Methyl 18-methyleicosanoate is unique due to the presence of the methyl group at the 18th position, which can influence its physical and chemical properties, as well as its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

methyl 18-methylicosanoate

InChI

InChI=1S/C22H44O2/c1-4-21(2)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(23)24-3/h21H,4-20H2,1-3H3

InChI Key

IOOSSZGDUSBSRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.3 gm of methyl 18-methyl-16-eicosenoate charged into an autoclave together with 0.3 gm of platinum oxide and 30 ml of acetic acid were reduced under 100 atm hydrogen pressure at 100° C. for 5 hours. After the reaction, the catalyst was removed by filtration and the solvent was evaporated to obtain 3 gm of methyl 18-methyleicosanoate, which was purified by flash column chromatography (chloroform). The product was dissolved into 150 ml of a 5% sodium hydroxide-ethanol solution and stirred at room temperature for 8 hours. Then, 95 ml of 2N sulfuric acid was added to obtain a solid. The solid material was filtered and washed with water to obtain 3.1 gm of 18-methyleicosanoic acid (yield: 59% from methyl 18-methyl-16-eicosenoate).
Name
methyl 18-methyl-16-eicosenoate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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